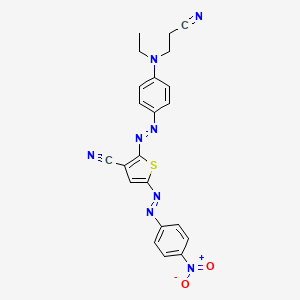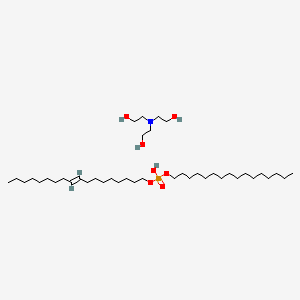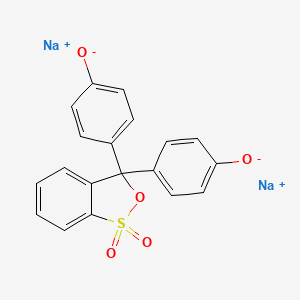
2-((4-((2-Cyanoethyl)ethylamino)phenyl)azo)-5-((4-nitrophenyl)azo)thiophene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-((2-Cyanoethyl)ethylamino)phenyl)azo)-5-((4-nitrophenyl)azo)thiophene-3-carbonitrile is a complex organic compound characterized by its azo groups and thiophene ring This compound is notable for its vibrant color properties, making it a candidate for use in dyes and pigments
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((2-Cyanoethyl)ethylamino)phenyl)azo)-5-((4-nitrophenyl)azo)thiophene-3-carbonitrile typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage.
Introduction of the Cyanoethyl Group: The cyanoethyl group is introduced through a nucleophilic substitution reaction, where an appropriate cyanoethylating agent reacts with the aromatic amine.
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur-containing precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, utilizing optimized conditions to maximize yield and purity. Common industrial methods include:
Continuous Flow Synthesis: This method allows for better control over reaction conditions and scalability.
Catalytic Processes: Catalysts may be used to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-((2-Cyanoethyl)ethylamino)phenyl)azo)-5-((4-nitrophenyl)azo)thiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitro compounds.
Major Products
Oxidation Products: Nitro derivatives, sulfoxides.
Reduction Products: Aromatic amines.
Substitution Products: Halogenated or nitro-substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-((4-((2-Cyanoethyl)ethylamino)phenyl)azo)-5-((4-nitrophenyl)azo)thiophene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological stain due to its vibrant color properties.
Medicine: Explored for its potential use in drug delivery systems, leveraging its functional groups for targeted delivery.
Industry: Utilized in the production of dyes and pigments, benefiting from its stable and intense coloration.
Wirkmechanismus
The mechanism of action of 2-((4-((2-Cyanoethyl)ethylamino)phenyl)azo)-5-((4-nitrophenyl)azo)thiophene-3-carbonitrile involves its interaction with molecular targets through its functional groups. The azo groups can participate in electron transfer reactions, while the cyano and nitro groups can engage in hydrogen bonding and other interactions. These properties enable the compound to interact with various biological and chemical systems, influencing their behavior and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((4-((2-Cyanoethyl)ethylamino)phenyl)azo)-5-((4-nitrophenyl)azo)benzene-3-carbonitrile: Similar structure but with a benzene ring instead of a thiophene ring.
2-((4-((2-Cyanoethyl)ethylamino)phenyl)azo)-5-((4-nitrophenyl)azo)pyridine-3-carbonitrile: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 2-((4-((2-Cyanoethyl)ethylamino)phenyl)azo)-5-((4-nitrophenyl)azo)thiophene-3-carbonitrile imparts unique electronic properties, making it distinct from its benzene and pyridine analogs
Eigenschaften
CAS-Nummer |
87606-56-2 |
|---|---|
Molekularformel |
C22H18N8O2S |
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-5-[(4-nitrophenyl)diazenyl]thiophene-3-carbonitrile |
InChI |
InChI=1S/C22H18N8O2S/c1-2-29(13-3-12-23)19-8-4-18(5-9-19)26-28-22-16(15-24)14-21(33-22)27-25-17-6-10-20(11-7-17)30(31)32/h4-11,14H,2-3,13H2,1H3 |
InChI-Schlüssel |
QFUYAFZLCZKYQH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(S2)N=NC3=CC=C(C=C3)[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















